molecular formula C16H9F3N2O2S B10990138 1-Oxo-N-[5-(trifluoromethyl)-2-pyridyl]-1H-isothiochromene-3-carboxamide

1-Oxo-N-[5-(trifluoromethyl)-2-pyridyl]-1H-isothiochromene-3-carboxamide

Cat. No.: B10990138
M. Wt: 350.3 g/mol
InChI Key: QDUBXHVKSCQESN-UHFFFAOYSA-N
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Description

1-Oxo-N-[5-(trifluoromethyl)-2-pyridyl]-1H-isothiochromene-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. The compound features a trifluoromethyl group attached to a pyridyl ring, which is linked to an isothiochromene core. This structural arrangement imparts distinct chemical properties, making it a subject of interest in medicinal chemistry, materials science, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-N-[5-(trifluoromethyl)-2-pyridyl]-1H-isothiochromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Isothiochromene Core: This can be achieved through a cyclization reaction of a suitable precursor, such as a 2-mercaptobenzoic acid derivative, under acidic conditions.

    Introduction of the Pyridyl Group: The pyridyl group can be introduced via a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the isothiochromene core.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions to ensure selective substitution.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-Oxo-N-[5-(trifluoromethyl)-2-pyridyl]-1H-isothiochromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols under basic or acidic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

1-Oxo-N-[5-(trifluoromethyl)-2-pyridyl]-1H-isothiochromene-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Oxo-N-[5-(trifluoromethyl)-2-pyridyl]-1H-isothiochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Oxo-N-[5-(trifluoromethyl)-2-pyridyl]-1H-chromene-3-carboxamide
  • 1-Oxo-N-[5-(trifluoromethyl)-2-pyridyl]-1H-thiochromene-3-carboxamide
  • 1-Oxo-N-[5-(trifluoromethyl)-2-pyridyl]-1H-quinoline-3-carboxamide

Comparison: Compared to these similar compounds, 1-Oxo-N-[5-(trifluoromethyl)-2-pyridyl]-1H-isothiochromene-3-carboxamide stands out due to its unique isothiochromene core, which imparts distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H9F3N2O2S

Molecular Weight

350.3 g/mol

IUPAC Name

1-oxo-N-[5-(trifluoromethyl)pyridin-2-yl]isothiochromene-3-carboxamide

InChI

InChI=1S/C16H9F3N2O2S/c17-16(18,19)10-5-6-13(20-8-10)21-14(22)12-7-9-3-1-2-4-11(9)15(23)24-12/h1-8H,(H,20,21,22)

InChI Key

QDUBXHVKSCQESN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(SC2=O)C(=O)NC3=NC=C(C=C3)C(F)(F)F

Origin of Product

United States

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